molecular formula C18H19Cl2N3O3 B2560733 2-(2,4-Dichlorophenoxy)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone CAS No. 1797063-44-5

2-(2,4-Dichlorophenoxy)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2560733
CAS No.: 1797063-44-5
M. Wt: 396.27
InChI Key: GCEYTMDIBCOTOM-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a chemical compound with the CAS Number 1797063-44-5 and a molecular weight of 396.3 g/mol. Its molecular formula is C18H19Cl2N3O3 . This piperidine-based compound is of significant interest in medicinal chemistry research, particularly in the investigation of novel tricyclic piperidine scaffolds . Such structures are frequently explored for their potential to interact with biological systems, including studies related to serotonin and its receptors, which are relevant for conditions like carcinoid syndrome, irritable bowel syndrome, and pulmonary hypertension . The compound features a 2,4-dichlorophenoxy moiety, a group known from other chemical contexts to have bioactive properties . Researchers can acquire this compound from suppliers like Life Chemicals, with availability ranging from 1mg to 100mg . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O3/c1-12-2-5-17(22-21-12)26-14-6-8-23(9-7-14)18(24)11-25-16-4-3-13(19)10-15(16)20/h2-5,10,14H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEYTMDIBCOTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-Dichlorophenoxy)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C18H19Cl2N3O3
  • Molecular Weight : 396.27 g/mol

The key functional groups include a dichlorophenoxy moiety and a piperidine ring, which are known to influence biological activity significantly.

Research indicates that compounds with similar structures often exhibit activities through various mechanisms, including:

  • Antimicrobial Activity : Compounds with piperidine and phenoxy groups have shown effectiveness against a range of bacterial strains. The presence of the pyridazine moiety may enhance this activity by affecting membrane permeability or inhibiting specific metabolic pathways.
  • Antioxidant Properties : The chlorinated phenyl group is associated with antioxidant activity, potentially reducing oxidative stress in biological systems.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of related piperidine derivatives reported significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 6.25 to 200 µg/mL, with some derivatives showing promising results comparable to established antibiotics like ciprofloxacin .

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli6.25
Compound BS. aureus12.5
Compound CKlebsiella pneumoniae25

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of novel derivatives based on piperidine were synthesized and evaluated for their antimicrobial properties. Among these, certain compounds exhibited MIC values as low as 6.25 µg/mL against E. coli, indicating strong potential as antibacterial agents .
  • Toxicological Assessment : In a toxicity study involving zebrafish, exposure to related herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) demonstrated significant impairment in mitochondrial function and behavior. This suggests that similar compounds might exhibit adverse effects on non-target organisms, raising concerns about their environmental impact .

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of the parent compound. The findings suggest that modifications to the piperidine and pyridazine rings can lead to enhanced biological activities:

  • Antifungal Activity : Some derivatives have shown promising antifungal properties in vitro, indicating a broader spectrum of action beyond bacterial targets.
  • Mechanistic Insights : Molecular docking studies reveal that hydrophobic interactions between the compound and target proteins play a crucial role in its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine/Piperazine Analogs

(a) Methanone vs. Ethanone Backbones
  • (2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone (): Features a methanone core with a piperazinyl ring (two nitrogen atoms) instead of piperidinyl. The 2-chloro-6-fluorophenyl and 6-propoxypyridazine substituents differ from the target’s dichlorophenoxy and 6-methylpyridazine.
(b) Piperidine vs. Piperazine Rings
  • 1-[2-[3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone (): Contains a piperazinyl ring with a 2-chlorophenyl group and hydroxypropoxy chain. The ethanone backbone aligns with the target compound, but the lack of pyridazine and dichlorophenoxy groups limits direct functional comparability. Piperazine’s dual nitrogen atoms may improve pharmacokinetic profiles compared to piperidine .

Pyridazine Substitution Patterns

(a) 6-Methyl vs. 6-Propoxy Pyridazine
  • Target Compound : The 6-methylpyridazine substituent offers moderate lipophilicity, favoring membrane permeability.
  • 4-(6-Propoxy-3-pyridazinyl) Analogs (): The 6-propoxypyridazine group increases steric bulk and may reduce metabolic clearance but could enhance target binding through extended hydrophobic interactions .
(b) Dichlorophenyl vs. Dichlorophenylmethyl Groups
  • 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl} Derivatives (): These compounds feature a dichlorophenylmethyl group directly attached to pyridazine, differing from the target’s dichlorophenoxy-ethanone linkage.

Chlorinated Aromatic Moieties

  • 2,2-Dichloro-1-(4-methylphenyl)ethanone (): A simpler analog lacking piperidine/pyridazine systems.

Structural and Functional Data Table

Compound Name Core Structure Aromatic Group Heterocycle Key Substituents Potential Applications
Target Compound Ethanone 2,4-Dichlorophenoxy Piperidin-1-yl + Pyridazine 6-Methylpyridazin-3-yloxy Agrochemicals, Pharmaceuticals
(2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone () Methanone 2-Chloro-6-fluorophenyl Piperazinyl + Pyridazine 6-Propoxypyridazin-3-yl Drug intermediates
1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine () Pyrazole + Pyridazine 2,4-Dichlorophenylmethyl Pyridazin-3-yl 4-Methoxyphenyl Antimicrobial agents
2,2-Dichloro-1-(4-methylphenyl)ethanone () Ethanone 4-Methylphenyl None 2,2-Dichloro Synthetic intermediate

Key Findings and Implications

Structural Flexibility: The target compound’s ethanone-piperidine-pyridazine scaffold balances lipophilicity and hydrogen bonding, offering advantages in drug design over methanone-based analogs .

Substituent Impact: The 6-methylpyridazine group enhances metabolic stability compared to bulkier substituents (e.g., 6-propoxy), while the dichlorophenoxy group may improve target affinity in pesticidal applications .

Synthesis Insights : Chlorination methods () and ether-forming reactions () provide viable pathways for synthesizing the target compound and its analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for preparing 2-(2,4-Dichlorophenoxy)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

  • Controlled Temperature : Reactions often require temperatures between 60–80°C to balance reactivity and side-product formation .
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity and stabilize intermediates .
  • Catalysts : Use of bases (e.g., K₂CO₃) or transition-metal catalysts (e.g., Pd for cross-coupling) to improve yields .
    • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking reaction progress and intermediate isolation .

Q. Which purification techniques are most effective for isolating this compound?

  • Methodological Answer :

  • Recrystallization : Suitable for final product purification using solvents like ethanol or acetonitrile to remove impurities .
  • Column Chromatography : Essential for separating intermediates with similar polarities; silica gel with gradient elution (e.g., hexane/ethyl acetate) is recommended .
  • HPLC : Used for high-purity requirements, particularly for biological testing .

Q. How can functional groups in this compound be characterized spectroscopically?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for dichlorophenoxy and pyridazinyl groups) and piperidinyl methylene signals (δ 3.0–4.0 ppm) .
  • FT-IR : Confirm ether (C-O-C, ~1250 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations, particularly for stereochemical ambiguities in the piperidinyl ring .
  • X-ray Crystallography : Provides definitive structural confirmation but requires high-quality crystals. Co-crystallization with stabilizing agents (e.g., thiourea derivatives) may improve crystal formation .

Q. What strategies address conflicting literature reports on reaction pathways (e.g., competing substitution vs. elimination)?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction intermediates via in-situ FT-IR or LC-MS to identify dominant pathways under varying conditions (temperature, solvent polarity) .
  • Computational Modeling (DFT) : Predict thermodynamic favorability of pathways and optimize conditions (e.g., solvent effects on transition states) .

Q. How can biological activity assays be designed to account for the compound’s physicochemical properties?

  • Methodological Answer :

  • Solubility Optimization : Use co-solvents (DMSO/PBS mixtures) or surfactants (e.g., Tween-80) to enhance aqueous solubility for in vitro testing .
  • Membrane Permeability : Employ Caco-2 cell models or PAMPA assays to evaluate absorption, considering the compound’s logP (~3.5 predicted) .

Q. What computational methods are suitable for predicting target interactions (e.g., kinase inhibition)?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Screen against target libraries (e.g., kinases) using the compound’s 3D structure. Validate with MD simulations to assess binding stability .
  • Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonding with pyridazinyl oxygen) for lead optimization .

Q. How can stability and degradation issues during storage or biological testing be mitigated?

  • Methodological Answer :

  • Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring. Add antioxidants (e.g., BHT) or store under inert atmosphere (N₂) to prevent oxidation .
  • Lyophilization : Improve long-term stability by formulating as a lyophilized powder .

Q. What experimental designs improve reproducibility in multi-step syntheses?

  • Methodological Answer :

  • DoE (Design of Experiments) : Optimize variables (e.g., stoichiometry, catalyst loading) using response surface methodology .
  • Inline Analytics (PAT) : Implement real-time monitoring via Raman spectroscopy or ReactIR to reduce batch-to-batch variability .

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